molecular formula C13H9BrN2O2 B8376470 2-[4-Bromo-3-(2-oxazolylmethyl)phenyl]oxazole

2-[4-Bromo-3-(2-oxazolylmethyl)phenyl]oxazole

Cat. No. B8376470
M. Wt: 305.13 g/mol
InChI Key: LEUHDALWZUIRLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-Bromo-3-(2-oxazolylmethyl)phenyl]oxazole is a useful research compound. Its molecular formula is C13H9BrN2O2 and its molecular weight is 305.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-Bromo-3-(2-oxazolylmethyl)phenyl]oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-Bromo-3-(2-oxazolylmethyl)phenyl]oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H9BrN2O2

Molecular Weight

305.13 g/mol

IUPAC Name

2-[4-bromo-3-(1,3-oxazol-2-ylmethyl)phenyl]-1,3-oxazole

InChI

InChI=1S/C13H9BrN2O2/c14-11-2-1-9(13-16-4-6-18-13)7-10(11)8-12-15-3-5-17-12/h1-7H,8H2

InChI Key

LEUHDALWZUIRLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CO2)CC3=NC=CO3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of the title compound of Step (C), 1H-1,2,3-triazole (144 mg, 2.1 mmol) and K2CO3 (1.3 g, 9.5 mmol) in 3.8 ml sulfolane was heated at 140° C. for 3 hrs. After cooling, 30 ml H2O was added and the mixture was extracted with 1:1 EtOAc/hexane. The combined organic extracts were washed with H2O and brine, dried and concentrated. The residue was chromatographed on silica gel using 3:1 hexane/EtOAc to afford the title compound of this step (256 mg, 44% for three steps).
Name
title compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
144 mg
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

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